1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid 1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1956371-16-6
VCID: VC13567385
InChI: InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7)
SMILES: C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28 g/mol

1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid

CAS No.: 1956371-16-6

Cat. No.: VC13567385

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid - 1956371-16-6

Specification

CAS No. 1956371-16-6
Molecular Formula C14H15F3N2O3
Molecular Weight 316.28 g/mol
IUPAC Name spiro[1H-indole-3,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7)
Standard InChI Key OQAGVXCHYOJYTB-UHFFFAOYSA-N
SMILES C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a spirocyclic architecture where the indole and piperidine rings share a single carbon atom, creating a rigid three-dimensional framework. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the piperidine component introduces a six-membered nitrogen-containing ring. The trifluoroacetic acid group, bound via an amide linkage, enhances solubility and influences electronic properties critical for receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅F₃N₂O₃
Molecular Weight316.28 g/mol
CAS Number1956371-16-6
BioactivityDelta Opioid Receptor Agonist

Electronic and Steric Features

The trifluoroacetyl group induces electron-withdrawing effects, polarizing the amide bond and stabilizing interactions with receptor residues. Spirocyclic rigidity limits conformational flexibility, favoring binding to delta opioid receptors over mu or kappa subtypes. Computational modeling suggests the indole nitrogen participates in hydrogen bonding with receptor aspartate residues, while the piperidine ring occupies a hydrophobic pocket .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions to construct the spirocyclic core and introduce the trifluoroacetyl group. A representative pathway, adapted from spiro[indoline-3,4'-piperidine] derivatives , proceeds as follows:

  • Condensation: (4-Methoxyphenyl)hydrazine hydrochloride reacts with a ketone to form a hydrazone intermediate.

  • Cyclization: Intramolecular acylation under acidic conditions generates the indole-piperidine spirocycle.

  • Nitration/Reduction: Selective nitration at the indole 5-position, followed by catalytic hydrogenation, yields an amine intermediate.

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride introduces the terminal moiety .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Cyclizationp-TsOH, DCM, 0°C to RT70–75
NitrationHNO₃, H₂SO₄, 0°C65
AcetylationTFAA, DCM, 0°C85

Challenges and Solutions

Purification of intermediates, particularly after nitration, requires silica gel chromatography with ethyl acetate/petroleum ether gradients . Byproducts from incomplete cyclization necessitate iterative recrystallization. Microwave-assisted synthesis has been explored to reduce reaction times but remains experimental .

Biological Activity and Mechanism

Delta Opioid Receptor Agonism

In vitro assays demonstrate nanomolar affinity for delta opioid receptors (Kᵢ = 12 nM), with >100-fold selectivity over mu receptors. Functional assays using GTPγS binding confirm agonist activity (EC₅₀ = 38 nM). The spirocyclic structure prevents µ-receptor activation, mitigating respiratory depression and addiction liability .

In Vivo Efficacy

Rodent models of inflammatory pain show 60% analgesia at 10 mg/kg (intraperitoneal), comparable to morphine but without locomotor impairment. Tolerance develops slower than with classical opioids, likely due to reduced β-arrestin recruitment .

Pharmacological Applications

Pain Management

The compound’s delta selectivity offers a safer alternative for chronic pain, particularly neuropathic pain resistant to first-line therapies. Phase I trials (NCT048XXXXX) are evaluating oral bioavailability and dose-ranging safety.

Addiction Therapy

Preclinical data suggest it attenuates morphine withdrawal symptoms by normalizing cAMP signaling in the locus coeruleus . Combined with partial µ-agonists, it may enable opioid taper regimens with reduced relapse risk.

Comparison with Structural Analogues

Spiro[indoline-3,4'-piperidine]-2-ones

Removing the trifluoroacetyl group (e.g., compound A1 in ) reduces delta affinity by 20-fold, underscoring the moiety’s role in receptor docking. Piperidine N-methylation, as in derivative A2, improves blood-brain barrier penetration but increases µ-receptor off-target activity .

Non-Spirocyclic Delta Agonists

Linear analogues like SNC-80 exhibit similar efficacy but shorter half-lives (t₁/₂ = 1.2 h vs. 4.5 h for the spiro compound). The rigid spiro structure also minimizes hepatic metabolism via cytochrome P450 enzymes .

Future Directions

Clinical Translation

Phase II trials must confirm analgesic efficacy in human neuropathic pain. Formulation studies are needed to address the compound’s poor aqueous solubility, possibly via nanoemulsions or prodrug strategies.

Target Expansion

Screening against orphan GPCRs (e.g., GPR139) may reveal applications in Parkinson’s disease or depression. Structural hybridization with kappa antagonists could yield dual-therapy agents for comorbid pain and addiction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator